3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether
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Overview
Description
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether is an organic compound that features a complex structure with both phenoxy and methylenedioxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether typically involves the reaction of 3-Phenoxybenzyl chloride with 2-(3,4-methylenedioxyphenyl)-2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxy and methylenedioxy groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxybenzyl alcohol
- 2-(3,4-Methylenedioxyphenyl)-2-methylpropanol
- 3-Phenoxybenzyl chloride
Uniqueness
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether is unique due to the presence of both phenoxy and methylenedioxy groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
80843-61-4 |
---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3 |
InChI Key |
HJSCVNCTDQJIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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